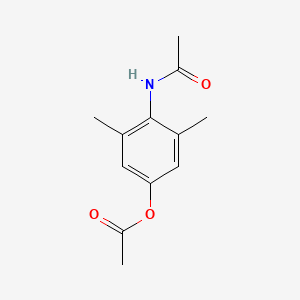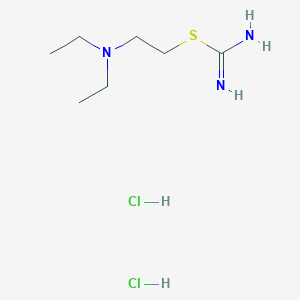
2-Diethylaminoethylisothiuronium chloride hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Diethylaminoethylisothiuronium chloride hydrochloride is an organic compound with the molecular formula C7H19N3S*2Cl and a molecular weight of 248.22 . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-Diethylaminoethylisothiuronium chloride hydrochloride typically involves the reaction of diethylaminoethyl chloride with thiourea in the presence of hydrochloric acid. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product . Industrial production methods may involve large-scale reactors and purification steps to obtain high-purity compounds suitable for various applications.
Chemical Reactions Analysis
2-Diethylaminoethylisothiuronium chloride hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Hydrolysis: In the presence of water, it can hydrolyze to form diethylaminoethyl alcohol and thiourea derivatives.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Diethylaminoethylisothiuronium chloride hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in biochemical studies to investigate enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 2-Diethylaminoethylisothiuronium chloride hydrochloride involves its interaction with specific molecular targets. It can act as an alkylating agent, modifying nucleophilic sites on proteins and nucleic acids. This interaction can lead to changes in the structure and function of these biomolecules, affecting various cellular pathways .
Comparison with Similar Compounds
2-Diethylaminoethylisothiuronium chloride hydrochloride can be compared with similar compounds such as:
2-Diethylaminoethylchloride hydrochloride: This compound is structurally similar but lacks the isothiuronium group, making it less reactive in certain biochemical applications.
2-Dimethylaminoethyl chloride hydrochloride: This compound has a similar structure but with methyl groups instead of ethyl groups, leading to differences in reactivity and applications.
The uniqueness of this compound lies in its ability to participate in a broader range of chemical reactions due to the presence of the isothiuronium group, making it a versatile compound in various scientific and industrial applications.
Properties
CAS No. |
17124-73-1 |
|---|---|
Molecular Formula |
C7H19Cl2N3S |
Molecular Weight |
248.22 g/mol |
IUPAC Name |
2-(diethylamino)ethyl carbamimidothioate;dihydrochloride |
InChI |
InChI=1S/C7H17N3S.2ClH/c1-3-10(4-2)5-6-11-7(8)9;;/h3-6H2,1-2H3,(H3,8,9);2*1H |
InChI Key |
QMSYVGCCVPYKCT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCSC(=N)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


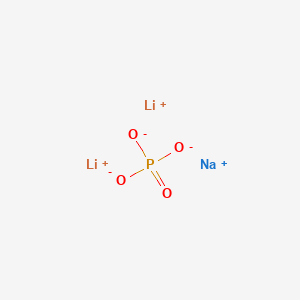
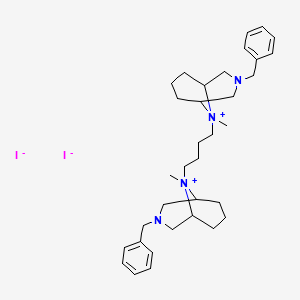
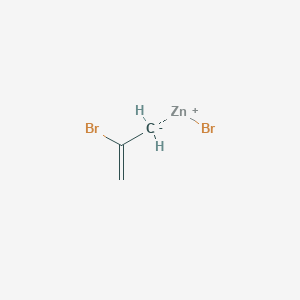
![2-[3-Bromo-2-oxo-5-(trifluoromethyl)-1-pyridyl]acetamide](/img/structure/B13729827.png)

![(3aR,8R,9R,9aR)-8-hydroxy-5,9-dimethyl-3-methylidene-3a,4,6,7,8,8a,9,9a-octahydrobenzo[f][1]benzofuran-2-one](/img/structure/B13729846.png)
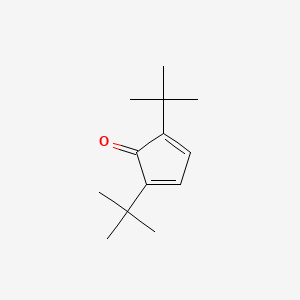
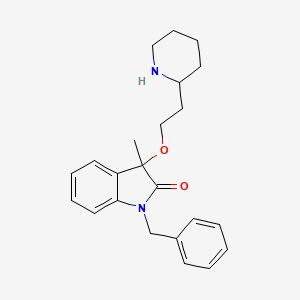
![2-[4-Chloro-3-(trifluoromethyl)phenyl]pyrrole](/img/structure/B13729857.png)
